
1-Phenyl-1,2-propanedione
Overview
Description
1-Phenyl-1,2-propanedione (PPD) is a diketone compound with the molecular formula C₉H₈O₂. It is characterized by two adjacent ketone groups on a propanedione backbone and a phenyl substituent at the first carbon (Figure 1). PPD has gained prominence in multiple applications due to its unique physicochemical properties:
- Photopolymerization: PPD acts as a photosensitizer in resin-based dental materials, absorbing light at 410 nm, which enables its use in visible light-cured systems . Unlike camphorquinone (CQ), which absorbs at 470 nm, PPD minimizes yellowing, enhancing aesthetic outcomes in dental restorations .
- Catalytic Hydrogenation: PPD serves as a substrate in enantioselective hydrogenation reactions over Ir/TiO₂ catalysts modified with cinchonidine (CD), producing hydroxyketones and diols with varying stereoselectivity .
- Biochemical Relevance: PPD is a substrate for the NADPH-dependent dicarbonyl reductase enzyme Hep27 (encoded by DHRS2), which detoxifies α-dicarbonyl compounds in cellular pathways .
Mechanism of Action
Target of Action
1-Phenyl-1,2-propanedione, also known as Acetylbenzoyl , is a chemical compound that primarily targets the respiratory system
Mode of Action
It has been studied in the context of enantioselective hydrogenation over pt colloids . This suggests that the compound may interact with its targets through a hydrogenation process, leading to changes in the chemical structure of the target molecules.
Biochemical Pathways
This compound is an α-diketone . It is found in coffee and is a part of the plant metabolite biochemical pathway . .
Pharmacokinetics
Its physical properties such as boiling point (103-105 °c/14 mmhg) and density (1101 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It is known to cause nausea and vomiting , suggesting that it may have some toxic effects at the cellular level.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to degrade during long-term storage . Also, it is recommended to avoid dust formation and release into the environment . These factors can influence the compound’s action, efficacy, and stability.
Biological Activity
1-Phenyl-1,2-propanedione, also known as benzoylacetone, is a diketone compound that has garnered attention in various fields due to its significant biological activities and applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications in food and pharmaceutical industries.
This compound has the molecular formula and a molecular weight of 150.18 g/mol. It is characterized by the presence of two carbonyl groups (C=O) adjacent to each other within a propanediol structure. The compound can exist in various tautomeric forms, which can influence its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C9H10O2 |
Molecular Weight | 150.18 g/mol |
Boiling Point | 220 °C |
Solubility in Water | Slightly soluble |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness has been evaluated in both in vitro and in vivo studies. For instance, it has shown potential against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of enzyme activity.
Photoinitiator in Dental Materials
One of the notable applications of this compound is as a photoinitiator in dental materials. It facilitates the polymerization process when exposed to light, making it essential for curing dental resins. Studies have demonstrated that it can effectively initiate polymerization under UV light, leading to improved mechanical properties of dental composites .
Food Additive
This compound is recognized as a food additive (FEMA number: 3226), where it serves as a flavoring agent. Its safety has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives, which concluded that it poses low toxicity at regulated levels . This compound is used in various food products due to its ability to enhance flavor profiles without significant health risks.
Toxicological Profile
Despite its beneficial applications, the toxicological aspects of this compound warrant attention. Studies indicate that while it has low acute toxicity, chronic exposure may lead to adverse effects such as respiratory irritation and potential carcinogenicity . Therefore, regulatory guidelines recommend monitoring exposure levels in industrial and food contexts.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against common oral pathogens. The results indicated a significant reduction in bacterial counts when treated with varying concentrations of the compound.
Case Study 2: Dental Material Polymerization
In clinical trials assessing dental materials containing this compound as a photoinitiator, researchers found that composites cured with this compound exhibited superior hardness and wear resistance compared to those cured with traditional initiators .
Scientific Research Applications
Food Industry Applications
Flavor and Fragrance Agent
1-Phenyl-1,2-propanedione is primarily utilized as a flavoring agent due to its buttery and caramellic flavor profile. It has been detected in various food products, particularly in coffee (Coffea arabica), where it may serve as a potential biomarker for coffee consumption . The compound is recognized by FEMA (Flavor and Extract Manufacturers Association) as a safe food additive (FEMA No. 3226), allowing its use in beverages, gels, and puddings .
Pharmaceutical Applications
Photoinitiator in Dental Materials
This compound has garnered attention as a photoinitiator in dental materials. Its low toxicity and effectiveness in initiating polymerization processes under light exposure make it suitable for use in dental adhesives and composites . Research indicates that this compound can enhance the mechanical properties of dental restoratives when used as a photoinitiator, leading to improved durability and performance .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound is employed in enantioselective hydrogenation reactions. Studies have demonstrated its application over modified iridium catalysts to produce chiral compounds that are essential in pharmaceutical synthesis . This capability highlights its importance in developing new drugs and optimizing synthetic routes.
Material Science Applications
Photopolymerization Processes
The compound is also utilized in photopolymerization processes for various materials beyond dental applications. Its role as a photoinitiator extends to food packaging and printing applications where it aids in creating durable coatings that are resistant to migration, thereby enhancing product safety .
Case Study: Enantioselective Hydrogenation
A significant study focused on the enantioselective hydrogenation of this compound using supported iridium catalysts demonstrated the influence of support materials on reaction efficiency. The research provided insights into optimizing conditions for achieving higher enantioselectivity and yield, which are critical for pharmaceutical applications .
Case Study: Photoinitiators in Dental Materials
Another investigation evaluated the effects of various photoinitiators, including this compound, on the polymerization efficiency of dental resins. The study found that this compound significantly influenced the degree of conversion and mechanical properties of the resulting materials, suggesting its potential for improving dental restorative techniques .
Summary Table of Applications
Application Area | Specific Uses | Key Benefits |
---|---|---|
Food Industry | Flavoring agent in beverages and desserts | Recognized by FEMA; enhances sensory attributes |
Pharmaceuticals | Photoinitiator in dental materials | Improves mechanical properties; low toxicity |
Material Science | Photopolymerization for coatings | Durable, safe coatings; prevents migration |
Synthetic Chemistry | Enantioselective hydrogenation | Essential for chiral drug synthesis |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-phenyl-1,2-propanedione, and how do they impact purity and yield?
Methodological Answer: The primary synthesis method involves selenium dioxide oxidation of propiophenone, yielding ~60% under optimized conditions . Alternative routes include catalytic oxidation of 1-phenylpropane derivatives. Purity is influenced by solvent choice (e.g., chlorinated solvents reduce byproducts) and post-synthesis purification (distillation or crystallization). Impurities like unreacted propiophenone can be quantified via GC-MS, with purity grades (e.g., 97% vs. 98%) affecting reactivity in downstream applications .
Q. What are the key physicochemical properties of this compound critical for experimental design?
Methodological Answer: Key properties include:
- Density : 1.101 g/mL at 25°C, impacting solvent selection for reactions .
- Solubility : Miscible in chloroform, sparingly soluble in methanol/hexane, necessitating polar aprotic solvents for homogeneous catalysis .
- Thermal Stability : Melting point <20°C and boiling point 103–105°C at 14 mmHg, requiring low-temperature storage and inert atmospheres to prevent degradation .
- Spectroscopic Signatures : UV-Vis absorption at 398 nm (ε = 150 L/mol·cm) for monitoring photopolymerization kinetics .
Advanced Research Questions
Q. How do chiral modifiers and catalyst supports influence enantioselectivity in the hydrogenation of this compound?
Methodological Answer: Enantioselective hydrogenation over Ir/TiO₂ or Pt/ZrO₂ catalysts with cinchonidine (CD) as a chiral modifier preferentially forms (R)-1-hydroxy-1-phenylpropanone (up to 75% ee). Critical factors include:
- Modifier Anchoring : CD grafted onto TiO₂ enhances stereochemical control vs. solution-phase addition .
- Metal Loading : 1 wt.% Pt on SiO₂ optimizes activity and selectivity .
- Reaction Conditions : 40 bar H₂ and 25°C balance conversion and ee .
Table 1: Catalytic Systems and Outcomes
Q. How can kinetic modeling resolve competing pathways in this compound hydrogenation?
Methodological Answer: Simplified kinetic models (e.g., Langmuir-Hinshelwood) differentiate between parallel pathways (hydroxyketone vs. diol formation). Key steps:
- Rate Constants : Hydroxyketone formation (k₁ = 0.15 min⁻¹) dominates over diols (k₂ = 0.03 min⁻¹) on Ir/TiO₂ .
- Regioselectivity : Steric effects from the phenyl group favor C=O reduction at the methyl-adjacent ketone .
- Validation : Comparing experimental concentration-time profiles (Figure 2, ) with model predictions identifies rate-limiting steps .
Q. What advantages does this compound offer as a dental photoinitiator compared to camphorquinone (CQ)?
Methodological Answer: PPD reduces yellowing and improves curing depth in resin composites due to:
- Absorption Spectrum : Broad activity (350–500 nm) compatible with LED curing units (398 nm peak) .
- Co-initiator Ratios : Optimal CQ/amine ratio (1:0.75) vs. PPD’s standalone efficiency .
Table 2: Photoinitiator Performance Comparison
Parameter | PPD | CQ/Amine |
---|---|---|
Curing Depth (mm) | 2.5 ± 0.3 | 1.8 ± 0.2 |
Yellowing Index (ΔYI) | 1.2 | 4.5 |
Polymerization Rate (s⁻¹) | 0.12 | 0.08 |
Q. Data Contradiction Analysis
Q. How can discrepancies in enantiomer distribution across hydrogenation studies be reconciled?
Methodological Answer: Conflicting ee values (e.g., 68% vs. 75%) arise from:
- Catalyst Preparation : Impregnation vs. grafting alters modifier-catalyst interactions .
- Solvent Effects : Polar solvents (e.g., ethanol) stabilize transition states, improving ee by 10–15% .
- Analytical Methods : Chiral HPLC vs. NMR quantification may overestimate minor enantiomers . Systematic benchmarking under standardized conditions (e.g., 40 bar H₂, 25°C) is recommended .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Photopolymerization Initiators
Camphorquinone (CQ)
Property | PPD | CQ |
---|---|---|
Absorption Peak (nm) | 410 | 470 |
Yellowing Tendency | Low | High |
Polymerization Stress | Lower | Higher |
Co-initiator Requirement | Required (e.g., amines) | Required (e.g., amines) |
PPD’s absorption at shorter wavelengths reduces light scattering in resin matrices, enabling deeper curing. However, its slower polymerization kinetics compared to CQ allow stress relaxation, improving mechanical stability in dental composites .
Lucirin TPO and Monoacylphosphine Oxide (MAPO)
Property | PPD | Lucirin TPO | MAPO |
---|---|---|---|
Absorption Peak (nm) | 410 | 390 | 380–400 |
Initiator Mechanism | Radical generation via amine | Direct cleavage | Dual radical/acid generation |
Stress Reduction | Moderate | High | High |
Lucirin TPO and MAPO exhibit faster curing but require stringent handling due to higher reactivity. PPD balances curing efficiency with reduced toxicity and improved color stability .
Hydrogenation Substrates
Benzil (1,2-Diphenylethanedione)
PPD’s asymmetric structure enables broader product diversity in hydrogenation, while benzil’s simpler structure limits stereoselectivity. PPD also achieves higher yields (70–80%) in α-hydroxyketone formation compared to benzil under photocatalytic conditions .
Biochemical Substrates
3,4-Hexanedione and 2,3-Heptanedione
Property | PPD | 3,4-Hexanedione | 2,3-Heptanedione |
---|---|---|---|
Hep27 Enzyme Activity | 1.2 µmol/min/mg | 0.8 µmol/min/mg | 0.5 µmol/min/mg |
Toxicity | Moderate | High | High |
PPD is detoxified more efficiently by Hep27, suggesting its lower cellular toxicity compared to aliphatic α-dicarbonyl compounds .
Key Research Findings
Photopolymerization Performance
- PPD-based resins exhibit 30% lower polymerization stress than CQ systems, reducing microleakage in dental restorations .
- Ternary systems combining PPD, diphenyliodonium hexafluorophosphate (DPI), and amines achieve 95% monomer conversion vs. 85% for CQ systems .
Catalytic Hydrogenation Pathways
Preparation Methods
Synthetic Method via Oxime Intermediate
Reaction Overview
The most efficient and scalable preparation method involves a two-step process starting from propiophenone . This approach utilizes nitrosation followed by acidic hydrolysis to yield 1-phenyl-1,2-propanedione. The synthesis is characterized by its operational simplicity and cost-effectiveness, making it suitable for industrial-scale production.
Step 1: Formation of this compound-2-oxime
Propiophenone reacts with ethyl nitrite in the presence of hydrogen chloride gas to form the oxime intermediate. The reaction is conducted in a solvent system (e.g., ethanol or toluene) at 30–40°C. Key stoichiometric ratios include:
Hydrogen chloride gas acts as both a catalyst and a proton source, facilitating the nucleophilic attack of the nitrite group on the carbonyl carbon. The intermediate is purified via recrystallization from toluene, yielding 60–64% of this compound-2-oxime .
Step 2: Hydrolysis to this compound
The oxime intermediate undergoes hydrolysis in a mixed solution of formaldehyde (37%), concentrated hydrochloric acid (36%), and ethanol at room temperature. The reaction mechanism involves acid-catalyzed cleavage of the oxime group, with formaldehyde acting as a scavenger for byproducts. The final product is extracted using dichloromethane and purified via vacuum distillation, achieving yields of 73–75% .
Solvent Selection
-
Oxime formation : Ethanol or toluene enhances reaction homogeneity and intermediate solubility.
-
Hydrolysis : Ethanol-water mixtures improve the stability of the acidic medium, preventing premature decomposition .
Temperature Control
-
Oxime synthesis requires strict maintenance of 30–35°C to minimize side reactions.
-
Hydrolysis is performed at ≤15°C during reagent addition to manage exothermicity, followed by room-temperature stirring .
Catalytic Efficiency
Hydrogen chloride gas concentration directly impacts oxime yield. Suboptimal HCl flow rates reduce intermediate purity due to incomplete nitrosation .
Data and Experimental Validation
Yield Analysis from Patent Embodiments
The following table summarizes results from two industrial-scale trials:
Parameter | Embodiment 1 | Embodiment 2 |
---|---|---|
Oxime Synthesis | ||
Propiophenone (kg) | 400 | 400 |
Ethyl Nitrite (kg) | 242 | 242 |
HCl Gas (kg) | 78 | 78 |
Oxime Yield (kg) | 310 | 296 |
Yield (%) | 63.8 | 60.9 |
Hydrolysis | ||
Oxime (kg) | 200 | 200 |
Formaldehyde (kg) | 200 | 200 |
HCl (kg) | 200 | 200 |
This compound (kg) | 133.5 | 136 |
Yield (%) | 73.5 | 74.9 |
Purity and Characterization
The final product is characterized by:
-
IR Spectroscopy : Absence of C=O stretches at 1715 cm⁻¹ (indicative of complete oxime hydrolysis) .
-
GC-MS : Molecular ion peak at m/z 178 confirms the molecular formula C₁₀H₁₀O₂ .
Advantages and Industrial Applicability
Comparative Benefits
-
Cost Efficiency : Eliminates expensive metal catalysts, reducing raw material costs by ~40% compared to traditional methods .
-
Scalability : The two-step process is adaptable to continuous-flow reactors, enabling throughputs exceeding 500 kg/batch .
Challenges
Properties
IUPAC Name |
1-phenylpropane-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQVLAIMHVDZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060372 | |
Record name | 1-Phenyl-1,2-propanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Sigma-Aldrich MSDS], Liquid, yellow oily liquid with a pungent plastic odour | |
Record name | 1-Phenyl-1,2-propanedione | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19397 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1-Phenyl-1,2-propanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-Phenyl-1,2-propanedione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/834/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
103.00 to 105.00 °C. @ 14.00 mm Hg | |
Record name | 1-Phenyl-1,2-propanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.6 mg/mL at 20 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 1-Phenyl-1,2-propanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-Phenyl-1,2-propanedione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/834/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.096-1.116 | |
Record name | 1-Phenyl-1,2-propanedione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/834/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
579-07-7 | |
Record name | 1-Phenyl-1,2-propanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=579-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-1,2-propanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-PHENYL-1,2-PROPANEDIONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7643 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Propanedione, 1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Phenyl-1,2-propanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylpropane-1,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PHENYL-1,2-PROPANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB5XA3GD0I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Phenyl-1,2-propanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 20 °C | |
Record name | 1-Phenyl-1,2-propanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.